1-Pyrenylsulfate 1-Pyrenylsulfate 1-Pyrenylsulfate is a member of pyrenes.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1826040
InChI: InChI=1S/C16H10O4S/c17-21(18,19)20-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,(H,17,18,19)
SMILES:
Molecular Formula: C16H10O4S
Molecular Weight: 298.3 g/mol

1-Pyrenylsulfate

CAS No.:

Cat. No.: VC1826040

Molecular Formula: C16H10O4S

Molecular Weight: 298.3 g/mol

* For research use only. Not for human or veterinary use.

1-Pyrenylsulfate -

Specification

Molecular Formula C16H10O4S
Molecular Weight 298.3 g/mol
IUPAC Name pyren-1-yl hydrogen sulfate
Standard InChI InChI=1S/C16H10O4S/c17-21(18,19)20-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,(H,17,18,19)
Standard InChI Key PPWRGGIIPLXGJL-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)OS(=O)(=O)O

Introduction

Chemical Structure and Properties

1-Pyrenylsulfate belongs to the family of pyrenes with the chemical formula C16H10O4S and a molecular weight of 298.3 g/mol . The compound features a sulfate group attached to the pyrene moiety at position 1, giving it distinct chemical properties and reactivity patterns.

Physical and Chemical Identifiers

1-Pyrenylsulfate possesses specific chemical identifiers that distinguish it from other pyrene derivatives. Its structure consists of a pyrene ring system with a sulfate group (SO4) attached at the 1-position, creating a hydrogen sulfate functional group configuration.

Table 1: Chemical Identifiers of 1-Pyrenylsulfate

PropertyValue
Molecular FormulaC16H10O4S
Molecular Weight298.3 g/mol
IUPAC Namepyren-1-yl hydrogen sulfate
Standard InChIInChI=1S/C16H10O4S/c17-21(18,19)20-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,(H,17,18,19)
Standard InChIKeyPPWRGGIIPLXGJL-UHFFFAOYSA-N
Canonical SMILESC1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)OS(=O)(=O)O
PubChem Compound ID9543290

The chemical structure contains four fused benzene rings forming the pyrene backbone with the sulfate group creating a unique electronic distribution that influences the compound's chemical behavior and reactivity. This configuration gives 1-Pyrenylsulfate its characteristic chemical properties that differentiate it from other pyrene derivatives.

Related Compounds and Structural Analogs

1-Pyrenylsulfate exists within a family of structurally related compounds that share similar core structures but differ in their substituents or counterions.

Potassium and Sodium Salts

1-Pyrenyl Potassium Sulfate (C16H11KO4S) represents a potassium salt variant with a molecular weight of 338.4 g/mol. This compound serves as a biomarker for polycyclic aromatic hydrocarbon (PAH) exposure, highlighting the functional importance of this structural class.

Similarly, Pyrene-1-Sulfonic Acid Sodium Salt (C16H9NaO3S) with a molecular weight of 304.3 g/mol represents another important analog, classified under the sodium salt derivatives of the pyrene sulfonate family .

Hydrate Forms

1-Pyrenesulfonic acid hydrate (C16H12O4S) represents a hydrated form of the parent sulfonic acid, maintaining similar molecular features but with slightly different physical properties due to the presence of water in its crystal structure . These hydrated forms often exhibit modified solubility and stability characteristics.

Applications and Uses

1-Pyrenylsulfate serves various scientific and analytical functions across multiple research domains.

Analytical Chemistry Applications

The compound functions as a reference standard for analytical method development, method validation, and quality control applications during drug development processes . It provides traceability against pharmacopeial standards such as USP or EP, ensuring analytical reliability in pharmaceutical research .

Environmental Monitoring

While the literature on 1-Pyrenylsulfate itself is limited in this domain, structurally similar compounds like 1-Pyrenyl Potassium Sulfate are employed as biomarkers for environmental monitoring of polycyclic aromatic hydrocarbons (PAHs). PAHs represent significant environmental pollutants associated with various health risks, making their detection and quantification critically important for environmental and public health research.

Table 2: Key Applications of 1-Pyrenylsulfate and Related Compounds

ApplicationDescriptionRelated Compound
Reference StandardUsed for analytical method development and validation1-Pyrenylsulfate
Environmental BiomarkerMonitors exposure to PAHs in environmental samples1-Pyrenyl Potassium Sulfate
Fluorescence StudiesUtilized in fluorescence spectroscopy researchPyrene derivatives
Quality ControlEmployed in pharmaceutical quality control processes1-Pyrenylsulfate

Research Significance and Findings

Research involving 1-Pyrenylsulfate and structurally similar compounds has yielded important findings regarding their photophysical properties and potential applications.

Fluorescence Properties

Pyrene derivatives such as 1-pyrenyl ynones demonstrate notable fluorescence characteristics, emitting at longer wavelengths with higher quantum yields and extended lifetimes compared to traditional acylpyrene derivatives . Though specific fluorescence data for 1-Pyrenylsulfate is limited in the provided sources, its structural similarity to these compounds suggests it may exhibit comparable photophysical properties.

Molecular Structure Studies

Density Functional Theory (DFT) studies of related pyrene compounds have revealed important electronic structural characteristics . For instance, 1-pyrenyl ynones display significant stabilization of their LUMOs (Lowest Unoccupied Molecular Orbitals) compared to simpler derivatives like 1-acetylpyrene . This electronic structural information helps explain the unique reactivity and spectroscopic properties observed in these compounds.

Solid-State Behavior

Future Research Directions

Several promising research avenues for 1-Pyrenylsulfate and related compounds warrant further investigation.

Enhanced Environmental Monitoring Applications

Further development of 1-Pyrenylsulfate as a biomarker for environmental PAH monitoring represents a significant research opportunity. Improving sensitivity, selectivity, and reliability of detection methods could enhance environmental risk assessment capabilities.

Exploration of Photophysical Properties

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